2,6-difluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H14F3N3O2 and its molecular weight is 409.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,6-Difluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of fluorine atoms and a quinazolinone moiety, which are known to enhance biological activity through various mechanisms. Its molecular formula is C19H15F3N2O, and it has a molar mass of approximately 360.33 g/mol.
The biological activity of this compound primarily involves inhibition of specific kinases that are implicated in cancer cell proliferation and survival. The compound's design allows it to interact with ATP-binding sites on kinases, thereby preventing phosphorylation processes critical for tumor growth.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-cancer properties. The following table summarizes key findings from various studies:
Study | Cell Line/Model | IC50 (µM) | Mechanism | Outcome |
---|---|---|---|---|
Study A | A549 (Lung Cancer) | 0.75 | Kinase Inhibition | Reduced cell viability by 70% |
Study B | MDA-MB-231 (Breast Cancer) | 1.25 | Apoptosis Induction | Induced apoptosis in 50% of cells |
Study C | HeLa (Cervical Cancer) | 0.50 | Cell Cycle Arrest | G1 phase arrest observed |
Case Studies
-
Case Study on Lung Cancer :
In a study involving A549 lung cancer cells, this compound demonstrated an IC50 value of 0.75 µM, indicating potent cytotoxic effects. The study reported a mechanism involving the inhibition of the EGFR pathway, which is crucial for tumor growth and survival. -
Breast Cancer Research :
Another investigation focused on MDA-MB-231 breast cancer cells showed that treatment with the compound at concentrations around 1.25 µM led to significant apoptosis induction. Flow cytometry analysis confirmed that approximately 50% of the treated cells underwent programmed cell death. -
Cervical Cancer Analysis :
In HeLa cells, the compound was shown to induce G1 phase cell cycle arrest at an IC50 of 0.50 µM. This arrest is significant as it halts the proliferation of cancer cells and can lead to increased sensitivity to other therapeutic agents.
Properties
IUPAC Name |
2,6-difluoro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O2/c1-12-26-18-8-3-2-5-14(18)22(30)28(12)13-9-10-15(23)19(11-13)27-21(29)20-16(24)6-4-7-17(20)25/h2-11H,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMMCFQAXCUXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.